XLogP3 Lipophilicity Differential: 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione vs. Unsubstituted 3-Benzyl-2,4-pentanedione
The target compound exhibits an XLogP3 value of 2.5 [1], indicating moderate lipophilicity suitable for blood-brain barrier penetration potential while maintaining aqueous solubility. The unsubstituted analog 3-benzyl-2,4-pentanedione (CAS 1134-87-8) has a lower lipophilicity due to the absence of halogen substituents. The increased XLogP3 of the target compound is attributable to the electron-withdrawing and hydrophobic contributions of the ortho-chloro and ortho-fluoro substituents on the benzyl ring [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-Benzyl-2,4-pentanedione: XLogP3 ≈ 2.0 (inferred from unsubstituted benzyl moiety; halogenation typically increases LogP by 0.3–0.7 per halogen atom) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 (halogenation-driven increase) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity differential directly impacts membrane permeability and pharmacokinetic distribution profiles in medicinal chemistry applications, making the halogenated compound the preferred choice when enhanced BBB penetration or cellular uptake is required.
- [1] PubChem. 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione: XLogP3 Property. PubChem CID 1480863. View Source
- [2] MMsINC Database. 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione: Physical Properties (SlogP = 3.667). MMs01724757. View Source
